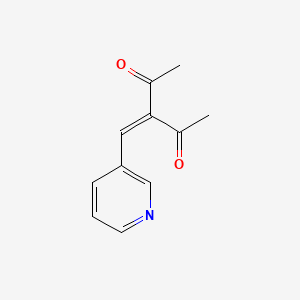

3-(3-Pyridylmethylene)-2,4-pentanedione

Description

3-(3-Pyridylmethylene)-2,4-pentanedione is a β-diketone derivative featuring a pyridyl-substituted methylene group at the 3-position of the pentanedione backbone. This compound is part of a broader class of arylidene-β-diketones, which are synthesized via aldol-like condensations between β-diketones (e.g., 2,4-pentanedione) and aromatic aldehydes.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethylidene)pentane-2,4-dione |

InChI |

InChI=1S/C11H11NO2/c1-8(13)11(9(2)14)6-10-4-3-5-12-7-10/h3-7H,1-2H3 |

InChI Key |

YFOGYKVNOKKNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CN=CC=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-(3-Pyridylmethylene)-2,4-pentanedione, their substituents, and synthesis methods:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in furyl derivatives ) enhance electrophilicity at the methylene carbon, facilitating nucleophilic additions.

- Solubility : Hydroxy- and methoxy-substituted derivatives exhibit improved solubility in polar solvents due to hydrogen bonding .

- Biological Activity : Pyridyl and aryl groups may enhance metal-chelating properties, relevant to catalysis or medicinal chemistry.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- Pyridyl derivatives are expected to exhibit distinct ¹H NMR shifts due to nitrogen-induced deshielding (e.g., pyridyl protons typically resonate at δ 7.5–8.5).

- The absence of a hydroxy group in 3-(3-Pyridylmethylene)-2,4-pentanedione may reduce polarity compared to hydroxyphenyl analogues.

Reactivity in Michael Additions

- 3-(4-Hydroxybenzylidene)-2,4-pentanedione undergoes Michael addition with 4-hydroxycoumarin to form heterocyclic compounds under reflux with piperidine .

- Pyridyl Analogue : The electron-deficient pyridyl group may accelerate similar reactions due to enhanced electrophilicity at the α,β-unsaturated carbonyl system.

Toxicity Considerations

- 3-Benzylidene-2,4-pentanedione exhibits moderate toxicity (LD₅₀ = 56 mg/kg in mice, intravenous) .

- Pyridyl derivatives may exhibit altered toxicity profiles due to metabolic interactions with nitrogen heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.